2,4-Dichloro-3-(difluoromethyl)quinoline-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-3-(difluoromethyl)quinoline-6-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal and industrial chemistry. Quinoline derivatives are significant due to their broad spectrum of biological activities and their role as building blocks in the synthesis of various pharmacologically active compounds .
Preparation Methods
The synthesis of 2,4-Dichloro-3-(difluoromethyl)quinoline-6-carboxylic acid involves several steps, typically starting with the preparation of the quinoline core. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of anthranilic acid derivatives with suitable reagents can yield quinoline derivatives . Industrial production methods often employ greener and more sustainable processes, such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts .
Chemical Reactions Analysis
2,4-Dichloro-3-(difluoromethyl)quinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogen atoms can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Dichloro-3-(difluoromethyl)quinoline-6-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a precursor for synthesizing other complex quinoline derivatives.
Biology: Its derivatives are studied for their potential antimicrobial, antiviral, and anticancer properties.
Industry: It is used in the development of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-3-(difluoromethyl)quinoline-6-carboxylic acid involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes like topoisomerases, which are crucial for DNA replication and repair . This inhibition can lead to the disruption of cellular processes in pathogens, making it effective against various infections.
Comparison with Similar Compounds
Similar compounds to 2,4-Dichloro-3-(difluoromethyl)quinoline-6-carboxylic acid include other quinoline derivatives such as:
Chloroquine: Known for its antimalarial activity.
Quinine: Another antimalarial compound with a long history of use.
Fluoroquinolones: A class of antibiotics with broad-spectrum activity. What sets this compound apart is its unique combination of halogen atoms, which can enhance its biological activity and specificity.
Properties
IUPAC Name |
2,4-dichloro-3-(difluoromethyl)quinoline-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl2F2NO2/c12-8-5-3-4(11(17)18)1-2-6(5)16-9(13)7(8)10(14)15/h1-3,10H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIJOWIYNRFKRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=C(C(=N2)Cl)C(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl2F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.